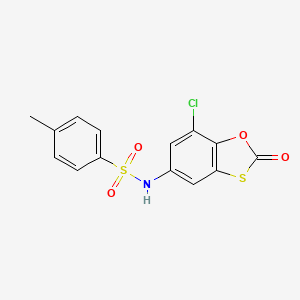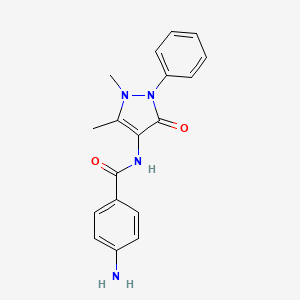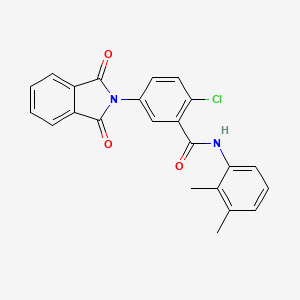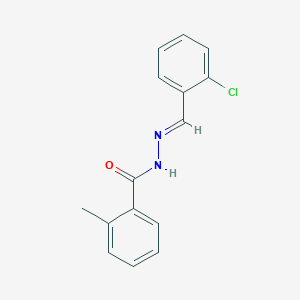![molecular formula C25H19N5O B11105889 5-(1H-indol-3-yl)-1-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11105889.png)
5-(1H-indol-3-yl)-1-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multicomponent reactions. One common method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalyst such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX), leading to anti-inflammatory effects . The compound’s structure allows it to bind to various biological targets, disrupting cellular processes and exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-3-yl)-pyrazolyl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole-3-carbaldehyde derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
What sets 5-(1H-INDOL-3-YL)-1-PHENYL-N’3-[(E)-1-PHENYLMETHYLIDENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE apart is its unique combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C25H19N5O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-5-(1H-indol-3-yl)-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C25H19N5O/c31-25(28-27-16-18-9-3-1-4-10-18)23-15-24(30(29-23)19-11-5-2-6-12-19)21-17-26-22-14-8-7-13-20(21)22/h1-17,26H,(H,28,31)/b27-16+ |
InChI Key |
DOGBZGLMIGBHIN-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=C2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=C2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11105808.png)
![Benzyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11105812.png)
![2,4-dibromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11105818.png)

![N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B11105829.png)


![({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone](/img/structure/B11105835.png)

![Ethyl 4-{[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11105846.png)

![6-(4-methoxybenzyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11105860.png)
![2-[(2E)-2-{1-[(E)-(4-nitrophenyl)diazenyl]butylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11105861.png)
![N-[(5Z)-7-methyl-8-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]cyclohexanamine](/img/structure/B11105865.png)
